2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide
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Overview
Description
“2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide” is a chemical compound with the CAS Number: 131149-67-2 . It has a molecular weight of 247.72 and its IUPAC name is 2-chloro-N-[1-(1-naphthyl)ethyl]acetamide .
Molecular Structure Analysis
The InChI code for “2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide” is 1S/C14H14ClNO/c1-10(16-14(17)9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,9H2,1H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide” is a powder at room temperature . It has a melting point of 139-141 degrees Celsius .Scientific Research Applications
Synthesis and Screening for Anti-Parkinson's Activity
A study focused on the synthesis of novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives, including compounds related to 2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide. These compounds were evaluated for their potential anti-Parkinson's activity. The research demonstrated that certain derivatives showed significant anti-Parkinson's activity in a 6-OHDA lesioned rat model, suggesting their relevance in anti-Parkinson's pharmacology and toxicology (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).
Catalysis in Organic Synthesis
Another application involves the use of 2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide derivatives in organic synthesis. A study utilized such compounds in a one-pot synthesis under ultrasound irradiation, demonstrating their role in facilitating efficient reactions in organic chemistry (Mokhtary & Torabi, 2017).
Crystallographic Studies
In crystallography, derivatives of 2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide have been analyzed for their molecular structure. One study described the crystallographic properties of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, highlighting the conformation of its molecular components (Tinant, Declercq, Poupaert, Yous, & Lesieur, 1994).
Anticancer Properties
Some studies have investigated the potential anticancer properties of naphthalene-1-yl acetamide derivatives. For example, a research focused on synthesizing new 1-formyl-naphthalen-2-yloxymethyl-1,2,3-triazoles, revealing that certain molecules exhibited potent inhibitory activities in various cancer cell lines (Dhuda, Kapadiya, Ladva, Jivani, & Modha, 2021).
Antibacterial Agents
Another field of application is in the development of antibacterial agents. A study synthesized various derivatives of 2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide, which displayed significant antibacterial activity, demonstrating their potential in addressing bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Anti-HIV Activity
In the field of virology, derivatives of 2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide have been studied for their potential anti-HIV activity. A series of related compounds were synthesized and showed inhibitory activity against HIV-1 and HIV-2 in cell cultures, suggesting a new direction in antiviral drug development (Hamad, Al-Haidery, Al-Masoudi, Sabri, Sabri, & Al-Masoudi, 2010).
Quantum Chemical Computations
A study conducted quantum chemical computations on a series of acetamide derivatives, including those related to 2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide. This research explored the molecular properties of these compounds as anti-HIV drugs, providing insights into their potential effectiveness and mechanism of action (Oftadeh, Mahani, & Hamadanian, 2013).
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-(1-naphthalen-1-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-10(16-14(17)9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FACKLPCSVDLOKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.